molecular formula C18H26N2O5 B8105825 DI-Tert-butyl 5-(2-aminoacetamido)isophthalate

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate

Cat. No.: B8105825
M. Wt: 350.4 g/mol
InChI Key: KJACNQVXXRKFBJ-UHFFFAOYSA-N
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Description

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is a chemical compound with the molecular formula C18H26N2O5. It is known for its unique structure, which includes tert-butyl groups and an aminoacetamido moiety attached to an isophthalate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate esterification and amidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to modifications that affect their activity and function. The aminoacetamido group plays a crucial role in these interactions, facilitating binding to active sites and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is unique due to its specific combination of tert-butyl and aminoacetamido groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses .

Properties

IUPAC Name

ditert-butyl 5-[(2-aminoacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)24-15(22)11-7-12(16(23)25-18(4,5)6)9-13(8-11)20-14(21)10-19/h7-9H,10,19H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACNQVXXRKFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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